![molecular formula C19H25N3O4 B5534083 7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5534083.png)
7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide involves complex reactions and careful selection of reagents. A practical synthesis of a related CCR5 antagonist highlighted the efficiency of certain synthesis methods, involving esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions (Ikemoto et al., 2005).
Molecular Structure Analysis
Research on similar compounds shows detailed molecular structure analysis through X-ray diffraction and spectroscopic methods. One study on a pyrazole derivative, for example, determined its three-dimensional structure through single-crystal X-ray diffraction (Kumara et al., 2018).
Chemical Reactions and Properties
In the realm of chemical reactions, the creation of various derivatives is key. One study synthesized novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, which were characterized by IR, NMR, and HRMS spectra (Jiang et al., 2012).
Physical Properties Analysis
Investigating the physical properties of these compounds involves assessing their thermal stability, solubility, and more. The thermal stability of a pyrazole derivative was confirmed up to 190°C in one study, which also utilized Hirshfeld surface analysis (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties such as reactivity, solubility, and functional group behavior are essential for understanding these compounds. Studies like that of Jiang et al. (2012), which analyzed the spectral characteristics of compounds in various solvents, are crucial in this regard (Jiang et al., 2012).
properties
IUPAC Name |
7-methoxy-N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-21-11-14(10-20-21)12-22(6-7-24-2)19(23)16-8-15-4-5-17(25-3)9-18(15)26-13-16/h4-5,9-11,16H,6-8,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLAZPANTONVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCOC)C(=O)C2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide |
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